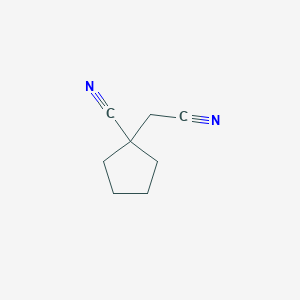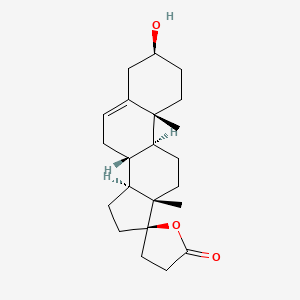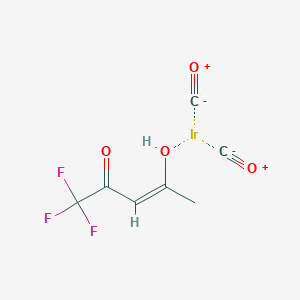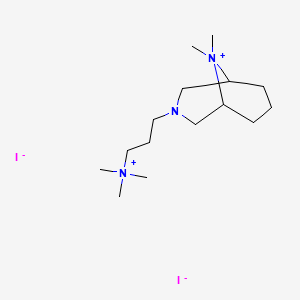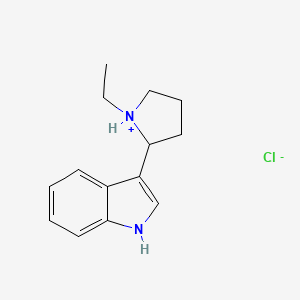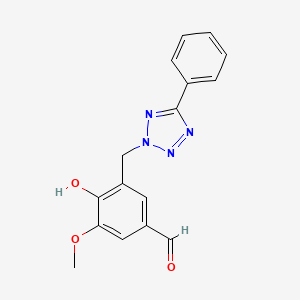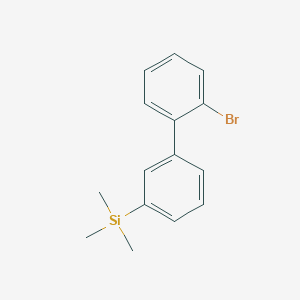
2-Bromo-3'-(trimethylsilyl)-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3’-(trimethylsilyl)-biphenyl is an organosilicon compound that features a biphenyl structure with a bromine atom at the 2-position and a trimethylsilyl group at the 3’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position . The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 2-Bromo-3’-(trimethylsilyl)-biphenyl may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3’-(trimethylsilyl)-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the biphenyl core.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions, allowing for further functionalization of the biphenyl structure.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Silylation: Trimethylsilyl chloride (TMSCl) with a base such as triethylamine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Biphenyl derivatives with altered oxidation states.
Desilylation Products: Biphenyl derivatives without the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3’-(trimethylsilyl)-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-3’-(trimethylsilyl)-biphenyl in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating various transformations. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can be removed or transferred to other molecules . These reactions often involve transition metal catalysts, such as palladium, which facilitate the formation and breaking of chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-(trimethylsilyl)pyridine: Similar structure with a pyridine ring instead of a biphenyl core.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of a trimethylsilyl group.
2-Bromo-3-methoxypyridine: Features a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-Bromo-3’-(trimethylsilyl)-biphenyl is unique due to its combination of a bromine atom and a trimethylsilyl group on a biphenyl structure. This combination allows for versatile chemical reactivity and the potential for various functionalizations, making it a valuable compound in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C15H17BrSi |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
[3-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16/h4-11H,1-3H3 |
InChI-Schlüssel |
YHAOPZNNEPOLGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



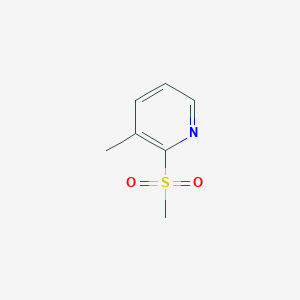

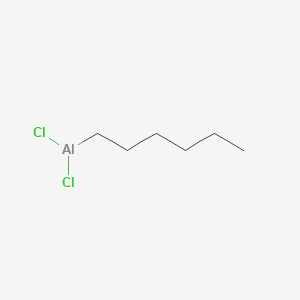
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

